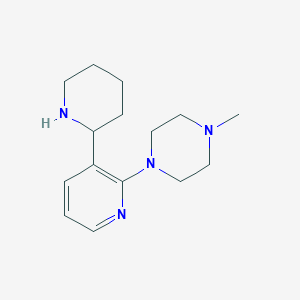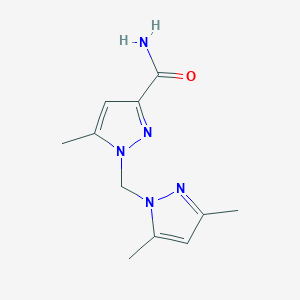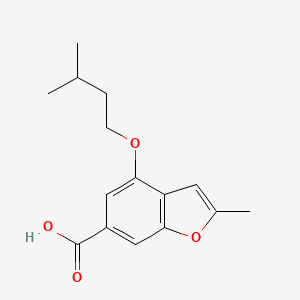
2-(5-Amino-2-oxoindolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Amino-2-oxoindolin-1-yl)acetamide is a compound with significant potential in various scientific fields. It is a derivative of oxindole, a structure known for its diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-oxoindolin-1-yl)acetamide typically involves the reaction of 5-amino-2-oxoindoline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants in a suitable solvent, such as ethanol, and using a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-oxoindolin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions include various substituted oxindoles, hydroxyl derivatives, and other functionalized compounds.
Scientific Research Applications
2-(5-Amino-2-oxoindolin-1-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to cell cycle regulation and apoptosis.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-oxoindolin-1-yl)acetamide involves its interaction with specific molecular targets in cells. It is known to activate procaspase-3, leading to the induction of apoptosis in cancer cells. The compound interacts with various proteins involved in the apoptotic pathway, including BAX, Bcl-2, and p53 . This interaction disrupts the normal cell cycle, leading to programmed cell death.
Comparison with Similar Compounds
2-(5-Amino-2-oxoindolin-1-yl)acetamide can be compared with other oxindole derivatives, such as:
2-(5-Methoxy-2-oxoindolin-3-yl)ethyl]acetamide: This compound has similar structural features but different functional groups, leading to variations in biological activity.
2-(5-Substituted-2-oxoindolin-1-yl)acetohydrazides: These compounds have been studied for their anticancer properties and show different levels of cytotoxicity compared to this compound.
The uniqueness of this compound lies in its specific interaction with apoptotic pathways, making it a promising candidate for further research and development in cancer therapy .
Properties
Molecular Formula |
C10H11N3O2 |
|---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
2-(5-amino-2-oxo-3H-indol-1-yl)acetamide |
InChI |
InChI=1S/C10H11N3O2/c11-7-1-2-8-6(3-7)4-10(15)13(8)5-9(12)14/h1-3H,4-5,11H2,(H2,12,14) |
InChI Key |
KLSSUIXNJGOURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)N(C1=O)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B11812337.png)


![Tert-butyl 4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate](/img/structure/B11812357.png)









